molecular formula C21H18N2O4 B2678498 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876942-70-0

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2678498
CAS No.: 876942-70-0
M. Wt: 362.385
InChI Key: KEOHLVNGZDMKRO-UHFFFAOYSA-N
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Description

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that features a furan ring, a methoxyphenyl group, and a dihydropyrazolylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization to form the dihydropyrazole ring. Finally, the phenol group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenol groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to its combination of a furan ring, a methoxyphenyl group, and a dihydropyrazolylphenol structure. This unique combination of functional groups imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-15-10-8-14(9-11-15)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOHLVNGZDMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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